6-(4-Iodophenyl)hexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-iodophenyl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWLOJBITUCZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Development and Application of Molecular Probes and Tracers for Biochemical Research
Rational Design of 6-(4-Iodophenyl)hexanoic Acid-Based Molecular Probes
The rational design of molecular probes based on the this compound scaffold is grounded in its structural and chemical characteristics. The hexanoic acid portion mimics naturally occurring fatty acids, potentially allowing it to be recognized and processed by cellular machinery involved in lipid metabolism. This fatty acid-like character can facilitate entry into cells and targeting of specific metabolic pathways.
The terminal carboxylic acid group is a key functional handle. It provides a convenient point for chemical modification, allowing for the attachment of various reporting moieties, such as fluorophores or isotopic labels, without significantly altering the core structure that dictates its biological interactions. The six-carbon chain acts as a flexible linker, providing spatial separation between the reporting group and the phenyl moiety, which can be crucial for maintaining the biological activity of the molecule and the function of the reporter.
The 4-iodophenyl group is another critical component. The iodine atom can be a stable isotope for general probing or a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131, for radio-tracing studies. lumiprobe.comsigmaaldrich.com The position of the iodine on the phenyl ring can influence the probe's metabolic fate. For instance, terminal iodophenyl-substituted fatty acids have been developed to enhance the stability of the radioiodine, preventing its premature cleavage and release, a common issue with straight-chain iodoalkyl fatty acids. nih.gov This design consideration is vital for obtaining clear and reliable data in imaging and tracer studies.
Creation of Fluorescent and Isotopic Probes for In Vitro Studies
The versatility of the this compound structure allows for the creation of a diverse array of molecular probes for in vitro investigations. These probes can be broadly categorized into fluorescent and isotopic variants, each offering unique advantages for studying cellular and molecular processes.
Fluorescent Probes: By chemically coupling a fluorophore to the carboxylic acid terminus of this compound, fluorescent probes can be synthesized. These probes are invaluable for visualizing cellular structures and tracking lipid metabolism in real-time using fluorescence microscopy. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties. Commonly used fluorophores for creating fatty acid analogs include BODIPY, nitrobenzoxadiazole (NBD), and pyrene. thermofisher.com These fluorescently labeled fatty acid analogs can be used to monitor processes such as lipid uptake, transport, and incorporation into cellular membranes and lipid droplets. acs.orglibretexts.org For example, a BODIPY-labeled this compound could be used to visualize its distribution within different cellular compartments.
Isotopic Probes: For studies requiring high sensitivity and quantitative analysis, isotopic probes are employed. The iodine atom on the phenyl ring can be a radioisotope, such as Iodine-123 or Iodine-131, for use in single-photon emission computed tomography (SPECT) or planar imaging. sigmaaldrich.complos.org The synthesis of these radioiodinated probes typically involves the radioiodide displacement of a suitable precursor, such as a bromo- or trifluoroborate-substituted phenylalkanoic acid. snmjournals.org The half-life and emission characteristics of the chosen radioisotope are important considerations for the experimental design. lumiprobe.com These isotopic probes are instrumental in tracing metabolic pathways and quantifying uptake in various cell types in vitro.
Table 1: Potential Fluorescent and Isotopic Probes Based on this compound
| Probe Type | Reporter Moiety | Potential Application | Reference for Analogous Compounds |
| Fluorescent | BODIPY FL | Live-cell imaging of lipid metabolism and distribution | thermofisher.com |
| Fluorescent | NBD | Studying membrane dynamics and lipid transport | nih.gov |
| Fluorescent | Pyrene | Investigating lipid-protein interactions via excimer formation | thermofisher.com |
| Isotopic (SPECT) | Iodine-123 | Quantitative in vitro uptake assays and metabolic studies | nih.govplos.org |
| Isotopic (PET) | Iodine-124 | In vitro pathway tracing with higher resolution imaging potential | lumiprobe.com |
Utilization in Cell-Based and Enzyme-Based Assays for Mechanistic Investigations
Molecular probes derived from this compound are valuable tools for dissecting molecular mechanisms in both cell-based and enzyme-based assays.
In cell-based assays , these probes can be used to investigate various cellular processes. For instance, a fluorescently labeled version of the compound can be introduced to cultured cells to monitor its uptake, intracellular trafficking, and localization. This can provide insights into the mechanisms of fatty acid transport across the plasma membrane and subsequent distribution to organelles like the endoplasmic reticulum and mitochondria. imrpress.com By using live-cell imaging, researchers can dynamically track the movement and fate of the probe, revealing information about the kinetics and regulation of these pathways.
In enzyme-based assays , the this compound scaffold can be used to design inhibitors or activity-based probes for specific enzymes. Phenylalkanoic acid derivatives have been shown to exhibit inhibitory activity against certain enzymes. For example, some have been synthesized and evaluated as inhibitors of thromboxane (B8750289) A2 synthase, an enzyme involved in platelet aggregation. nih.gov A this compound derivative could potentially be designed to target and report on the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases or enzymes of the β-oxidation pathway. youtube.com By attaching a reporter group that is activated upon enzymatic cleavage, these probes can provide a direct measure of enzyme activity in a given sample. nih.gov
Table 2: Potential Applications of this compound Derivatives in Mechanistic Assays
| Assay Type | Probe Design Principle | Investigated Mechanism | Reference for Analogous Compounds |
| Cell-Based | Fluorescently labeled analog | Cellular uptake and intracellular trafficking of fatty acids | imrpress.com |
| Cell-Based | Isotopic (radioiodinated) analog | Quantification of fatty acid uptake and metabolism | nih.gov |
| Enzyme-Based | Unmodified or modified analog | Inhibition of specific enzymes (e.g., thromboxane synthase) | nih.gov |
| Enzyme-Based | Activity-based probe with reporter | Real-time monitoring of enzyme activity (e.g., lipases) | nih.govthermofisher.com |
Research Applications in Animal Models for Basic Biological Inquiry
The utility of this compound-based probes extends to in vivo studies in animal models, providing a window into complex biological processes within a living organism. The radioiodinated versions of this compound are particularly valuable as tracers for non-invasive imaging techniques.
In animal models, radioiodinated fatty acid analogs are used to study cellular uptake and tissue distribution. Following administration, the biodistribution of the tracer can be monitored over time using imaging techniques like SPECT. This allows for the quantification of uptake in various organs, such as the heart, liver, and adipose tissue.
Studies with structurally similar radioiodinated phenyl fatty acids, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA), have shown that these tracers are efficiently extracted by tissues with high fatty acid metabolism, most notably the myocardium. nih.govnih.gov The length of the alkyl chain and the position of the phenyl group can influence the efficiency of uptake and the subsequent metabolic fate of the tracer. nih.gov For example, longer chain fatty acid analogs tend to show higher myocardial extraction. nih.gov Analysis of tissue homogenates at different time points post-injection can reveal the subcellular distribution of the tracer and its incorporation into different lipid pools, such as triglycerides and phospholipids. nih.gov
A key application of radioiodinated fatty acid analogs in preclinical models is the tracing of metabolic pathways. The heart, for instance, primarily relies on fatty acid β-oxidation for energy under normal physiological conditions. nih.gov Radioiodinated tracers that are substrates for this pathway can be used to assess regional myocardial metabolism.
The metabolic fate of the tracer can provide valuable information about the metabolic state of the tissue. For example, in normally oxygenated myocardium, radioiodinated fatty acids are rapidly metabolized through β-oxidation, leading to the clearance of the radioactivity from the tissue. nih.gov In contrast, under ischemic conditions, β-oxidation is impaired, leading to a decreased rate of clearance and accumulation of the tracer in the form of triglycerides. plos.org By monitoring the kinetics of uptake and washout of a tracer like radioiodinated this compound, researchers can non-invasively probe the metabolic integrity of tissues in various disease models.
Table 3: Illustrative In Vivo Research Findings with Analogous Radioiodinated Phenyl Fatty Acids
| Tracer (Analog) | Animal Model | Key Finding | Reference |
| 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA) | Rat | High myocardial uptake, with metabolic fate dependent on oxygenation state. | nih.gov |
| 14-(p-iodophenyl) β-methyltetradecanoic acid | Rat | Prolonged myocardial retention due to inhibition of β-oxidation. | nih.gov |
| ω-[¹²³I]Iodo-fatty acids (varying chain lengths) | Rat | Myocardial extraction and metabolic fate (β-oxidation vs. triglyceride storage) are dependent on the alkyl chain length. | nih.gov |
Biochemical and Cellular Mechanistic Investigations
Characterization of Enzymatic Inhibition or Modulation Mechanisms
The potential for 6-(4-Iodophenyl)hexanoic acid to act as an enzyme inhibitor or modulator has not been characterized in the available scientific literature. General principles of enzyme inhibition, which can be competitive, noncompetitive, uncompetitive, or allosteric, provide a framework for how such a molecule might function. osti.gov For instance, other carboxylic acids have been shown to inhibit enzymes like tyrosinase through various mechanisms, including microenvironment acidification and direct binding. fluorochem.co.uk However, without specific enzymatic assays performed with this compound, any discussion of its inhibitory mechanism would be purely speculative.
Exploration of Cellular Processes and Signaling Pathways Affected by the Compound or its Derivatives
Detailed studies into the cellular processes and signaling pathways affected by this compound are not present in the current body of scientific research. Investigations into how it might influence cellular functions such as proliferation, apoptosis, or specific signaling cascades have not been published. Research on the parent compound, hexanoic acid, has shown it can impact the oxidative metabolism and proliferation of cancer cells, but these findings cannot be directly extrapolated to the iodo-substituted derivative. bldpharm.com
Studies on Fatty Acid Metabolism utilizing Iodo-substituted Hexanoic Acid Analogues
The primary area of research relevance for compounds like this compound is in the study of fatty acid metabolism. The introduction of a halogen, such as iodine, can modify the metabolic behavior of a fatty acid, making it a useful tool for probing metabolic pathways.
Identification and Structural Characterization of Research-Relevant Metabolites
The metabolic fate of this compound has not been documented. The process of β-oxidation systematically shortens the fatty acid chain by two-carbon units, producing acetyl-CoA. bldpharm.com It is plausible that this compound would undergo a similar process, potentially leading to metabolites such as 4-(4-iodophenyl)butanoic acid and, subsequently, 2-(4-iodophenyl)acetic acid. However, without experimental evidence, the identification and structural characterization of its metabolites remain undetermined.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Systematic Design and Synthesis of Analogues for SAR Profiling
For a compound like 6-(4-Iodophenyl)hexanoic acid, a systematic analogue design strategy would involve:
Modification of the Phenyl Ring: Introducing various substituents at different positions (ortho, meta, para) of the phenyl ring to investigate the effects of electronic properties (electron-donating vs. electron-withdrawing groups), steric hindrance, and lipophilicity. For instance, replacing the iodine atom with other halogens (F, Cl, Br), alkyl groups, alkoxy groups, or nitro groups can significantly alter the compound's interaction with its biological target.
Alteration of the Hexanoic Acid Chain: Varying the length of the alkyl chain (from shorter to longer alkanoic acids) can impact the compound's flexibility, hydrophobicity, and ability to orient itself within a receptor's binding pocket. The introduction of unsaturation or branching in the chain can also provide valuable SAR data.
Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can probe the importance of this acidic moiety for target interaction. It may be involved in hydrogen bonding or ionic interactions that are critical for activity.
A relevant example of this systematic approach can be found in the synthesis of a series of 6-aryl-4-oxohexanoic acids, which were evaluated for their anti-inflammatory activity. In this study, various substituted aromatic aldehydes were condensed with levulinic acid to generate a library of analogues with diverse electronic and steric properties on the aryl group.
Correlative Studies between Structural Modifications and Observed Biochemical or Biological Effects
Once a series of analogues has been synthesized, they are subjected to biological assays to determine their activity. The correlation between the structural modifications and the observed biological effects forms the basis of the structure-activity relationship.
In the context of anti-inflammatory 6-aryl-4-oxohexanoic acids, researchers have observed that the nature and position of the substituent on the aryl ring have a profound impact on their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound ID | Aryl Substituent | In Vitro COX-1 Inhibition (%) at 10 µM | In Vivo Anti-inflammatory Activity (% Edema Inhibition) |
| 1 | 4-H | 15 | 25 |
| 2 | 4-Cl | 45 | 55 |
| 3 | 4-F | 40 | 50 |
| 4 | 4-OCH3 | 25 | 35 |
| 5 | 4-NO2 | 60 | 70 |
| 6 | 2,4-diCl | 55 | 65 |
This table is generated based on representative data from studies on similar compounds and is for illustrative purposes.
Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -Cl, -F, -NO2) generally lead to higher anti-inflammatory activity compared to an unsubstituted phenyl ring or one with an electron-donating group (e.g., -OCH3).
The 4-nitro substituted analogue (Compound 5) exhibited the highest activity, suggesting that strong electron-withdrawing character is favorable for the biological effect.
Disubstitution with electron-withdrawing groups (e.g., 2,4-diCl) also results in potent compounds.
These correlative studies are crucial for identifying the key pharmacophoric features required for activity and for guiding the design of second-generation analogues with improved potency and selectivity.
Application of Computational and Statistical Models in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models employ statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models generate mathematical equations that can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
For a series of compounds like the this compound analogues, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of synthesized compounds with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological properties.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.
A hypothetical QSAR equation for the anti-inflammatory activity of 6-aryl-4-oxohexanoic acids might look like this:
pIC50 = 0.5 * logP + 1.2 * σ - 0.1 * MR + 2.5
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
σ is the Hammett electronic parameter of the substituent on the phenyl ring.
MR is the molar refractivity (a measure of steric bulk).
This equation would suggest that higher biological activity is associated with increased lipophilicity and electron-withdrawing character of the substituent, while increased steric bulk is detrimental to activity.
Analysis of Conformational Dynamics and Ligand-Target Recognition in Research Design
Understanding how a ligand binds to its biological target at a molecular level is crucial for rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and conformational dynamics of ligands within the active site of a receptor.
For this compound and its analogues, these computational studies could provide insights into:
Binding Pose: Predicting the most likely orientation of the ligand within the target's binding pocket. For example, the carboxylic acid group might form a key hydrogen bond with a specific amino acid residue, while the iodophenyl group could be situated in a hydrophobic pocket.
Key Interactions: Identifying the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to the binding affinity. The iodine atom, for instance, could participate in favorable halogen bonding with an electron-rich region of the protein.
Conformational Flexibility: The hexanoic acid chain provides considerable conformational flexibility. MD simulations can explore the different conformations the ligand can adopt within the binding site and how this flexibility influences its binding affinity.
The results from these computational analyses can rationalize the observed SAR data. For example, if docking studies reveal that a particular substituent on the phenyl ring clashes with the protein backbone, this would explain the lower activity of that analogue. This information is invaluable for the design of new analogues with optimized interactions and improved biological activity.
Advanced Analytical and Characterization Methodologies in Chemical Research
Chromatographic Techniques for Compound Separation and Purity Determination
Chromatography is indispensable for separating 6-(4-Iodophenyl)hexanoic acid from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is typically employed, where the compound is separated based on its hydrophobic interactions with a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water, with an acidic modifier like formic acid to ensure the carboxylic acid group remains protonated. nih.gov The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram. For iodinated compounds, HPLC can be coupled with highly sensitive detectors. rsc.org
Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis This table represents typical conditions and is for illustrative purposes.
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, offering exceptional sensitivity and specificity. copernicus.org For carboxylic acids, derivatization may be used to enhance ionization and improve chromatographic retention on reverse-phase columns. nih.gov Following separation, the compound is ionized (e.g., via electrospray ionization - ESI) and fragmented. The parent ion mass confirms the molecular weight, while the fragmentation pattern provides structural confirmation. copernicus.org
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for monitoring reaction progress and assessing fraction purity during purification. nih.gov For this compound, a silica (B1680970) gel plate would be used with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate. Visualization of the spots can be achieved using UV light (due to the aromatic ring) or by placing the plate in an iodine chamber, where the iodine vapor reacts with the organic compound to produce a visible brown spot. illinois.edu
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation to elucidate their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure determination in solution.
¹H NMR: Provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the protons on the phenyl ring (typically two doublets), a triplet for the methylene (B1212753) group adjacent to the carboxyl group, a triplet for the methylene group adjacent to the phenyl ring, and a series of multiplets for the other methylene groups in the hexanoic acid chain.
¹³C NMR: Shows the number of unique carbon environments. Signals would be expected for the carboxyl carbon, the six carbons of the phenyl ring (with the iodine-bearing carbon having a characteristic shift), and the six carbons of the alkyl chain. bmrb.iorsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound These are predicted values based on known chemical shifts for similar structural motifs. Actual values may vary.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~12.0 (singlet, broad) | ~179 |
| Aromatic CH (ortho to I) | ~7.6 (doublet) | ~138 |
| Aromatic CH (meta to I) | ~7.0 (doublet) | ~130 |
| Aromatic C-I | - | ~92 |
| Aromatic C-CH₂ | - | ~142 |
| -CH₂-COOH (alpha) | ~2.3 (triplet) | ~34 |
| -CH₂-Ph (alpha') | ~2.6 (triplet) | ~35 |
Mass Spectrometry (MS): MS provides the exact molecular weight of a compound, confirming its elemental formula. nist.gov For this compound (C₁₂H₁₅IO₂), the expected monoisotopic mass is approximately 318.01 g/mol . The presence of iodine, a monoisotopic element (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak, making it easily identifiable. Fragmentation analysis would show losses corresponding to the carboxyl group and cleavage along the alkyl chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. researchgate.net Key expected absorptions for this compound include a very broad O-H stretch for the carboxylic acid dimer, a sharp and strong C=O stretch, C-H stretches for the aliphatic and aromatic portions, and C-C aromatic ring stretches. rsc.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Aromatic Stretch | 1450-1600 | Medium |
Advanced Imaging Techniques for Research Applications
Should this compound be investigated in a biological context, advanced imaging techniques could be employed to visualize its distribution and localization.
Autoradiography: This technique allows for the visualization of radiolabeled compounds within biological samples. If this compound were synthesized using a radioactive isotope of iodine, such as ¹²³I or ¹²⁵I, its accumulation in specific tissues or organs could be mapped by exposing tissue slices to a photographic film or a phosphor imaging plate. This would provide valuable information on the compound's biodistribution.
In Vitro Imaging: For cellular-level studies, the compound could be chemically modified with a fluorescent tag. This fluorescent analog could then be introduced to cell cultures, and its uptake, subcellular localization, and dynamic behavior could be monitored in real-time using techniques like confocal fluorescence microscopy. This approach would help in understanding the compound's mechanism of action at a cellular level.
X-ray Crystallography and Structural Determination of Compound-Bound Complexes for Mechanistic Insights
X-ray crystallography provides the definitive, three-dimensional atomic coordinates of a molecule in its solid, crystalline state. To perform this analysis, a high-quality single crystal of this compound would need to be grown.
The resulting crystal structure would precisely define all bond lengths, bond angles, and torsion angles. For example, it would reveal the dihedral angle between the plane of the phenyl ring and the zigzag plane of the hexanoic acid chain. nih.gov Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice. A common feature for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. nih.gov If this compound were to be studied as a ligand for a protein, co-crystallization and X-ray diffraction of the protein-ligand complex would reveal the exact binding mode, orientation, and key interactions within the protein's active site, offering critical mechanistic insights.
Table 4: Structural Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |
| Torsion (Dihedral) Angles | Describes the conformation of the molecule, e.g., the twist of the alkyl chain. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and van der Waals contacts. |
| Crystal Packing | Shows how individual molecules are arranged to form the bulk crystal. |
Theoretical and Computational Investigations
Molecular Docking and Molecular Dynamics Simulations for Elucidating Binding Mechanisms
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as 6-(4-Iodophenyl)hexanoic acid, might bind to a biological target, typically a protein.
Molecular Docking
Molecular docking simulations would predict the preferred orientation of this compound when bound to a receptor, as well as the binding affinity. The process involves placing the ligand in the binding site of a protein and evaluating the interactions. For this compound, key interactions would likely involve:
Hydrophobic Interactions: The hexyl chain and the phenyl ring can form hydrophobic interactions with nonpolar amino acid residues in a binding pocket.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is a significant directional interaction that can enhance binding affinity and specificity.
Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, readily forming hydrogen bonds with polar amino acid residues.
A hypothetical docking study of this compound into a generic kinase binding site might yield results similar to those shown in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound
| Parameter | Value | Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Val23, Ala45, Leu87 (hydrophobic) |
| Halogen Bond Distance (Å) | 3.1 | Main chain carbonyl of Gly21 |
Molecular Dynamics Simulations
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex over time. An MD simulation would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand within the binding site, and the role of water molecules in mediating interactions. For this compound, an MD simulation might show the hexanoic acid chain adopting multiple conformations within a hydrophobic pocket, while the iodophenyl group remains more rigidly anchored by the halogen bond. Conformational analyses of similar long-chain molecules have demonstrated the flexibility of alkyl chains in various environments. acs.orgligandbook.orgresearchgate.netnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction potential.
Electronic Properties of the Iodophenyl Group
DFT studies on iodobenzene (B50100) provide valuable insights into the electronic nature of the 4-iodophenyl group. aip.orgnih.govresearchgate.net The iodine atom introduces unique electronic features:
Sigma-Hole: The iodine atom possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-I covalent bond. This "sigma-hole" is responsible for its ability to form halogen bonds.
Polarizability: Iodine is highly polarizable, meaning its electron cloud can be easily distorted by an external electric field, such as that from a nearby protein, leading to favorable induced-dipole interactions.
Reactivity of the Hexanoic Acid Moiety
The carboxylic acid group's reactivity, particularly its pKa (the pH at which it is 50% deprotonated), is crucial for its behavior in biological systems. DFT calculations can predict the pKa of the carboxylic acid group in this compound. The presence of the electron-withdrawing iodine atom on the phenyl ring would be expected to slightly lower the pKa compared to unsubstituted phenylhexanoic acid, making it a slightly stronger acid.
Table 2: Predicted Electronic Properties of this compound (based on related compounds)
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment (Debye) | ~2.5 | Influences solubility and long-range interactions |
| HOMO Energy (eV) | -6.8 | Relates to the ability to donate electrons |
| LUMO Energy (eV) | -1.2 | Relates to the ability to accept electrons |
These values are estimations based on DFT calculations of similar molecules.
Predictive Modeling of Compound Behavior within Complex Biological Systems
Predictive modeling uses computational algorithms to forecast a compound's properties, such as its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential toxicity. For this compound, these models can provide a preliminary assessment of its drug-likeness.
ADME Predictions
Based on its structure, predictive models would likely generate the following profile for this compound:
Absorption: The compound has a moderate size and a mix of hydrophobic and hydrophilic features, suggesting it may have reasonable oral absorption. The predicted XlogP (a measure of lipophilicity) from PubChem is 3.9, which is within the range for orally absorbed drugs. uni.lu
Distribution: The compound is likely to distribute into tissues, particularly those with a higher lipid content, due to its hydrophobic character. It may also bind to plasma proteins like albumin.
Metabolism: The hexanoic acid chain is a potential site for beta-oxidation, a common metabolic pathway for fatty acids. nih.gov The phenyl ring could undergo hydroxylation.
Excretion: The compound and its metabolites would likely be excreted via the kidneys or in the feces.
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value/Characteristic | Method |
|---|---|---|
| XlogP | 3.9 | PubChem uni.lu |
| Topological Polar Surface Area (Ų) | 37.3 | PubChem nih.gov |
| Hydrogen Bond Donors | 1 | Standard chemical rules |
| Hydrogen Bond Acceptors | 2 | Standard chemical rules |
These predictions, while theoretical, provide a valuable starting point for understanding the potential biological and pharmacological profile of this compound, guiding future experimental studies.
Emerging Research Avenues and Future Directions
The unique chemical architecture of 6-(4-Iodophenyl)hexanoic acid, which combines a terminal carboxylic acid, a flexible hexyl spacer, and a reactive iodophenyl group, positions it as a compound of significant interest for future scientific exploration. Its potential extends across multiple disciplines, from the fundamental re-engineering of biological systems to the rational design of advanced materials and novel research tools. The following sections delve into the most promising emerging research avenues for this versatile molecule.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
